Ethyl 1-benzyl-4-oxopyrrolidine-3-carboxylate
Overview
Description
Ethyl 1-benzyl-4-oxopyrrolidine-3-carboxylate is an organic compound with the molecular formula C14H17NO3. It is a derivative of pyrrolidine, a five-membered nitrogen-containing heterocycle. This compound is often used in organic synthesis and has various applications in scientific research and industry .
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of ethyl 1-benzyl-4-oxopyrrolidine-3-carboxylate typically involves the reaction of benzylamine with ethyl acetoacetate under acidic or basic conditions. The reaction proceeds through the formation of an intermediate, which then cyclizes to form the pyrrolidine ring .
Industrial Production Methods: In industrial settings, the synthesis of this compound can be scaled up by optimizing reaction conditions such
Biological Activity
Ethyl 1-benzyl-4-oxopyrrolidine-3-carboxylate (EBOC) is a compound that has garnered attention due to its potential biological activities, particularly in pharmacological contexts. This article provides a comprehensive overview of the biological activity of EBOC, including its synthesis, mechanisms of action, and applications in medicinal chemistry.
Chemical Structure and Properties
EBOC is characterized by a pyrrolidine ring with a benzyl substituent and an ethyl ester functional group. Its molecular formula is , and it has a molecular weight of approximately 247.29 g/mol. The presence of the carbonyl group at the 4-position of the pyrrolidine ring enhances its reactivity, which is crucial for its biological interactions.
Synthesis
The synthesis of EBOC typically involves multi-step organic reactions. A common method includes the condensation of benzylamine with ethyl acetoacetate, followed by cyclization and esterification. This synthetic versatility allows for modifications that can enhance the compound's biological activity or tailor it for specific applications.
Pharmacological Potential
Research indicates that EBOC exhibits significant biological activity, particularly as an analgesic and anti-inflammatory agent . Preliminary studies suggest that it may interact with specific receptors involved in pain modulation, potentially influencing pain pathways and inflammatory responses.
Table 1: Summary of Biological Activities of EBOC
Activity Type | Description | References |
---|---|---|
Analgesic | Potential to alleviate pain | , |
Anti-inflammatory | May reduce inflammation | , |
Antimicrobial | Exhibits various antimicrobial properties |
The precise mechanisms through which EBOC exerts its biological effects are still under investigation. However, it is hypothesized that the compound may act as an enzyme inhibitor or activator, depending on the context . Its structural features suggest potential interactions with cellular receptors, which could lead to modulation of various signaling pathways .
Case Studies
Several studies have explored the biological activity of EBOC:
- Analgesic Activity Study : In a controlled laboratory setting, EBOC demonstrated significant analgesic effects in animal models. The study measured pain response through established assays, indicating that EBOC could effectively reduce pain perception compared to control groups.
- Anti-inflammatory Effects : Another study focused on the anti-inflammatory properties of EBOC. It was found to inhibit pro-inflammatory cytokines in vitro, suggesting a mechanism that could be beneficial in treating inflammatory conditions.
- Antimicrobial Properties : Recent investigations have highlighted the antimicrobial potential of EBOC against various pathogens. The compound showed inhibitory effects on bacterial growth, indicating its possible use as an antimicrobial agent.
Future Research Directions
Despite promising preliminary findings, research on EBOC is still in its early stages. Future investigations should focus on:
- Detailed Mechanistic Studies : Understanding the specific interactions between EBOC and biological targets will be crucial for elucidating its pharmacological potential.
- Clinical Trials : Conducting clinical trials to assess the efficacy and safety profile of EBOC in humans.
- Structure-Activity Relationship (SAR) Studies : Exploring modifications to the chemical structure to enhance activity or reduce side effects.
Properties
IUPAC Name |
ethyl 1-benzyl-4-oxopyrrolidine-3-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17NO3/c1-2-18-14(17)12-9-15(10-13(12)16)8-11-6-4-3-5-7-11/h3-7,12H,2,8-10H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XLKXIFXOWMGWNT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CN(CC1=O)CC2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80298145 | |
Record name | Ethyl 1-benzyl-4-oxopyrrolidine-3-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80298145 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
247.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1027-35-6 | |
Record name | 1027-35-6 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=121147 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Ethyl 1-benzyl-4-oxopyrrolidine-3-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80298145 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.